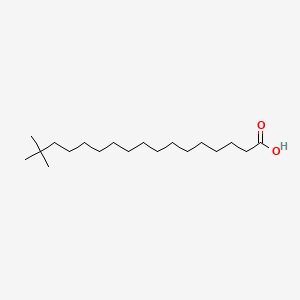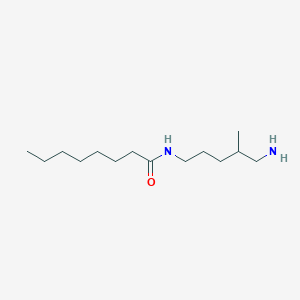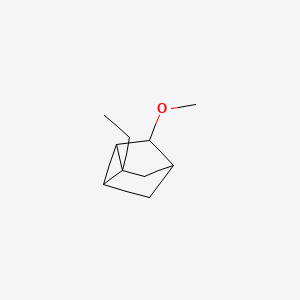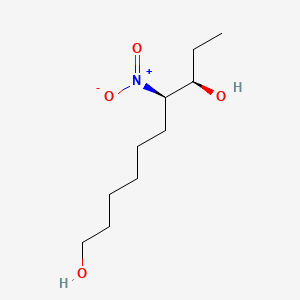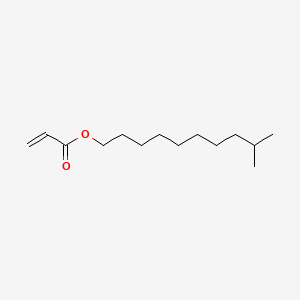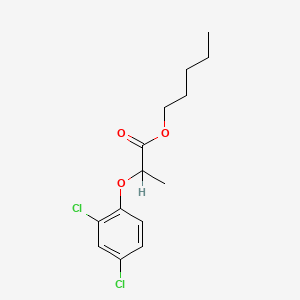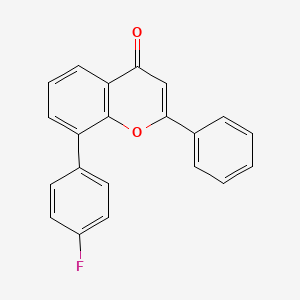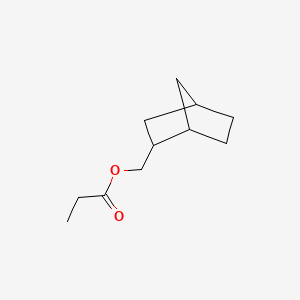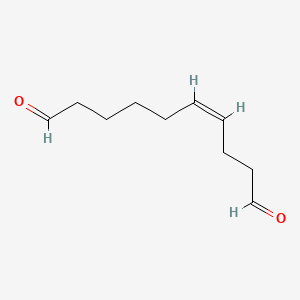
Copper-66
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-66 is a radioactive isotope of copper with a mass number of 66. It has an atomic number of 29, consisting of 29 protons and 37 neutrons. This compound is known for its relatively short half-life of approximately 5.12 minutes, making it a subject of interest in various scientific fields, particularly in nuclear medicine and radiopharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper-66 can be synthesized through the irradiation of nickel-66 with protons in a cyclotron. The reaction involves the bombardment of nickel-66 with high-energy protons, resulting in the formation of this compound through a nuclear reaction. The reaction conditions typically include a high-energy proton beam and a target material composed of nickel-66 .
Industrial Production Methods: Industrial production of this compound involves the use of cyclotrons, which are particle accelerators capable of producing high-energy protons. The target material, nickel-66, is placed in the cyclotron, and the proton beam is directed at it to induce the nuclear reaction. The resulting this compound is then separated and purified for various applications .
Chemical Reactions Analysis
Types of Reactions: Copper-66 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as nitric acid, resulting in the formation of copper(II) nitrate.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas or sodium borohydride, leading to the formation of elemental copper.
Substitution: this compound can undergo substitution reactions with halides, forming copper halides such as copper(II) chloride.
Major Products Formed:
Oxidation: Copper(II) nitrate
Reduction: Elemental copper
Substitution: Copper(II) chloride
Scientific Research Applications
Copper-66 has a wide range of applications in scientific research, including:
Chemistry:
- Used as a tracer in radiochemical studies to investigate reaction mechanisms and pathways.
Biology:
- Employed in biological studies to track the movement and distribution of copper in biological systems.
Medicine:
- Utilized in nuclear medicine for positron emission tomography (PET) imaging, providing valuable insights into metabolic processes and disease states.
Industry:
Mechanism of Action
The mechanism of action of copper-66 involves its radioactive decay, which emits positrons. These positrons interact with electrons in the surrounding tissue, resulting in the emission of gamma rays. The gamma rays are detected by imaging devices, allowing for the visualization of metabolic processes and disease states. The molecular targets and pathways involved in the action of this compound depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Copper-66 can be compared with other copper isotopes, such as copper-64, copper-62, and copper-67. Each of these isotopes has unique properties and applications:
Copper-64: Has a longer half-life (12.7 hours) and is used in PET imaging and radiotherapy.
Copper-62: Has a shorter half-life (9.74 minutes) and is primarily used in PET imaging.
Copper-67: Has a longer half-life (61.83 hours) and is used in radiotherapy and SPECT imaging.
The uniqueness of this compound lies in its short half-life, making it suitable for specific applications where rapid decay is advantageous .
Properties
CAS No. |
14391-73-2 |
|---|---|
Molecular Formula |
Cu |
Molecular Weight |
65.928869 g/mol |
IUPAC Name |
copper-66 |
InChI |
InChI=1S/Cu/i1+2 |
InChI Key |
RYGMFSIKBFXOCR-NJFSPNSNSA-N |
Isomeric SMILES |
[66Cu] |
Canonical SMILES |
[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


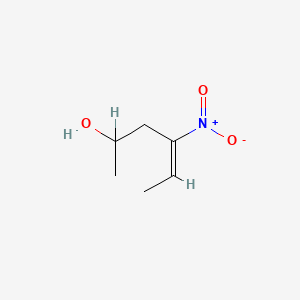
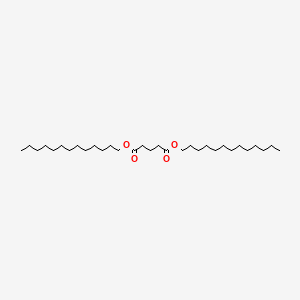
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
